

# In-depth Technical Guide: Physical Characteristics of Isoquinolin-7-amine Dihydrochloride

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## Compound of Interest

Compound Name: *Isoquinolin-7-amine dihydrochloride*

Cat. No.: *B2488337*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Isoquinolin-7-amine dihydrochloride**, a compound of interest in kinase inhibition and drug discovery. The information is presented to support research and development activities, offering key data and experimental context.

## Core Physical and Chemical Data

**Isoquinolin-7-amine dihydrochloride** is a dihydrochloride salt of the parent compound, 7-aminoisoquinoline. The addition of two hydrochloride moieties generally enhances the solubility of the compound in aqueous solutions, a critical factor for its handling and application in biological assays.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>10</sub> Cl <sub>2</sub> N <sub>2</sub>	[1]
Molecular Weight	217.10 g/mol	[1]
CAS Number	2172185-59-8	[1]
Appearance	Solid	Inferred from general knowledge of amine hydrochlorides
Melting Point	Data not available	
Solubility	Data not available	
Storage	2-8°C	[1]

## Experimental Protocols

Detailed experimental procedures are crucial for the accurate characterization of chemical compounds. Below are standard protocols for determining key physical properties of **Isoquinolin-7-amine dihydrochloride**.

### Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this determination.

Methodology:

- **Sample Preparation:** A small amount of finely powdered **Isoquinolin-7-amine dihydrochloride** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus:** A calibrated digital melting point apparatus is used.
- **Procedure:**
  - The capillary tube containing the sample is placed in the heating block of the apparatus.

- The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.
- The temperature at which the first droplet of liquid appears is recorded as the onset of melting.
- The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting.
- The melting point is reported as a range from the onset to the completion of melting.

## Solubility Determination

Understanding the solubility of **Isoquinolin-7-amine dihydrochloride** in various solvents is essential for its application in experimental settings, particularly for in vitro and in vivo studies.

Methodology (Shake-Flask Method):

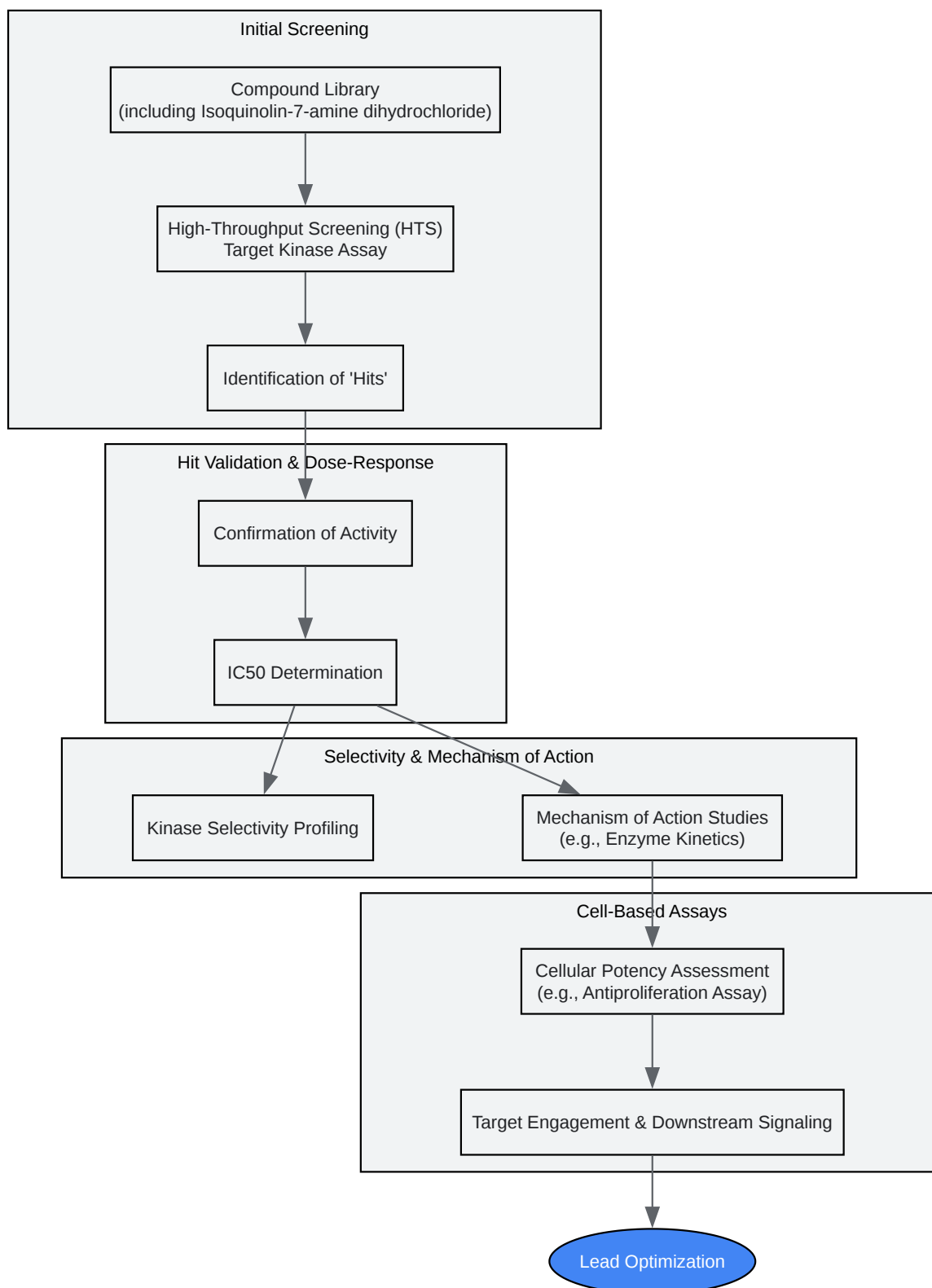
- Solvent Selection: Key solvents for biological research include water, dimethyl sulfoxide (DMSO), and ethanol.
- Procedure:
  - An excess amount of **Isoquinolin-7-amine dihydrochloride** is added to a known volume of the selected solvent in a sealed vial.
  - The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
  - After reaching equilibrium, the suspension is allowed to settle, or is centrifuged/filtered to separate the undissolved solid from the saturated solution.
  - The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer.
  - The solubility is expressed in units such as mg/mL or mol/L.

## Potential Biological Activity and Experimental Context

While specific signaling pathways for **Isoquinolin-7-amine dihydrochloride** are not explicitly detailed in the available literature, the broader class of 6- and 7-aminoisoquinoline compounds has been identified as possessing kinase inhibitory activity.<sup>[2]</sup> These compounds are being investigated for their therapeutic potential in diseases characterized by aberrant kinase signaling, such as cancer and glaucoma.<sup>[2]</sup>

## Representative Kinase Inhibitor Screening Workflow

The following diagram illustrates a general experimental workflow for screening and characterizing a potential kinase inhibitor like **Isoquinolin-7-amine dihydrochloride**. This process is fundamental in early-stage drug discovery.



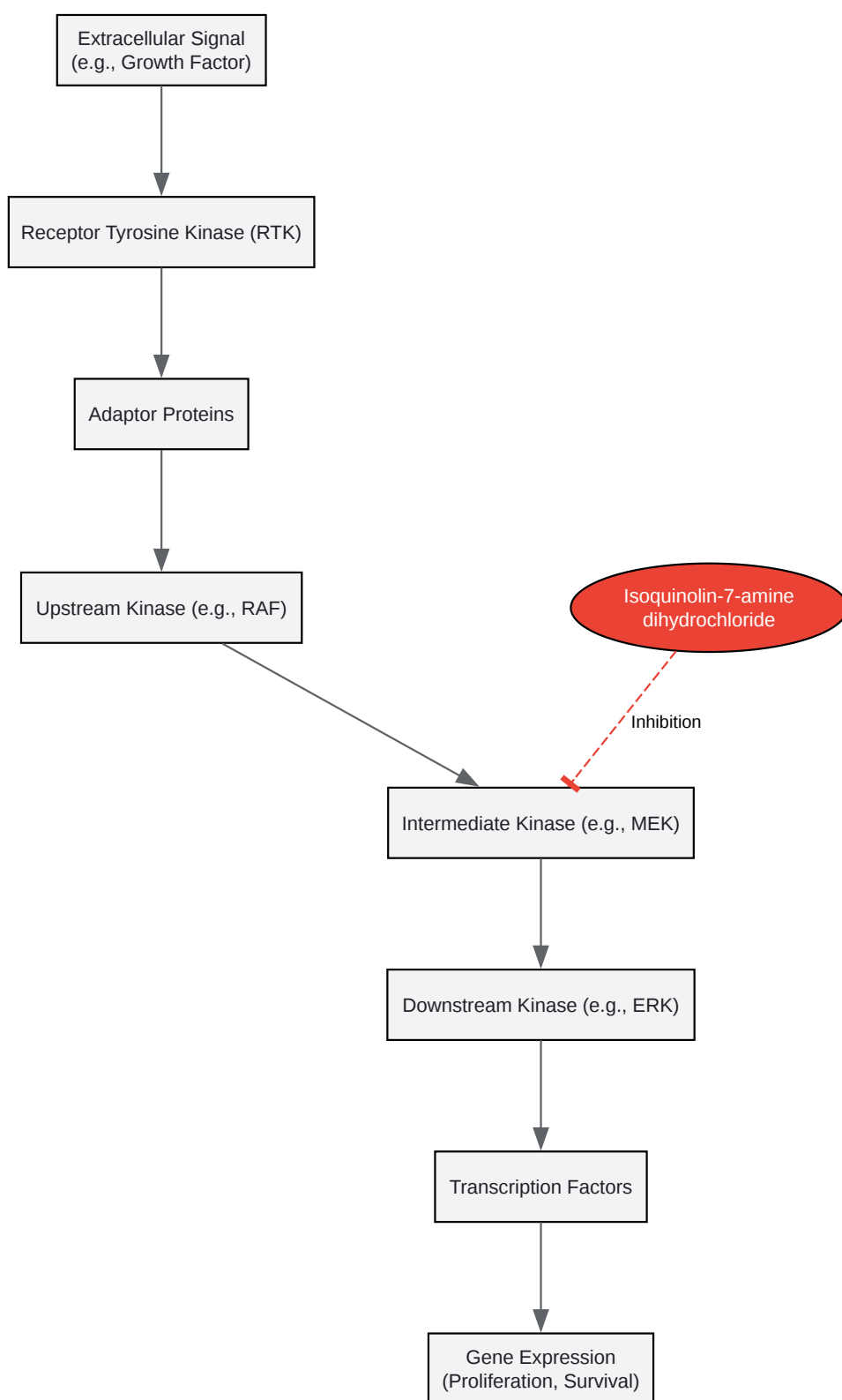
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Caption: A typical workflow for the discovery and initial characterization of a kinase inhibitor.

## Representative Signaling Pathway: Inhibition of a Generic Kinase Cascade

Given that 7-aminoisoquinoline derivatives are explored as kinase inhibitors, the diagram below represents a simplified, hypothetical signaling pathway where such a compound might act.

Kinase cascades are central to cellular processes like proliferation, differentiation, and survival, and their dysregulation is a hallmark of many diseases.



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Caption: Hypothetical inhibition of a kinase cascade by **Isoquinolin-7-amine dihydrochloride**.

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## References

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